

# Understanding FIM-1: A Novel Antibiotic Resistance Enzyme

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## Compound of Interest

Compound Name: *Fim 1*

Cat. No.: *B131896*

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FIM-1 is classified as a subclass B1 metallo- $\beta$ -lactamase. It shares approximately 40% of its amino acid sequence with the well-characterized NDM-type MBLs.[1][2] The emergence of new MBLs like FIM-1 is a significant concern for public health, as they contribute to the growing problem of antibiotic resistance.

## Enzymatic Activity of FIM-1

While data on FIM-1 activity in various bacterial hosts is not available, its kinetic parameters were determined using purified FIM-1 protein produced in *E. coli*. These values indicate the enzyme's efficiency in hydrolyzing different  $\beta$ -lactam antibiotics.

Antibiotic Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (μM <sup>-1</sup> s <sup>-1</sup> )
Penicillin G	58 ± 12	100 ± 8	1.7
Ampicillin	110 ± 25	180 ± 20	1.6
Piperacillin	25 ± 6	130 ± 10	5.2
Cefazolin	120 ± 30	12 ± 1	0.1
Ceftazidime	250 ± 60	15 ± 2	0.06
Meropenem	80 ± 20	200 ± 30	2.5
Imipenem	110 ± 30	180 ± 25	1.6

This data was sourced from the initial characterization study of FIM-1.[\[1\]](#)

## Experimental Protocols for FIM-1 Characterization

The following is a summary of the key experimental methods used to characterize FIM-1.

### Cloning and Expression of the blaFIM-1 Gene

- **Gene Isolation:** The blaFIM-1 gene was identified and isolated from the genomic DNA of the original *P. aeruginosa* clinical strain.
- **Vector Construction:** The gene was inserted into an expression vector, a circular piece of DNA that can be introduced into a host bacterium.
- **Transformation:** The expression vector containing blaFIM-1 was introduced into an *E. coli* host strain designed for protein production.
- **Protein Expression:** The *E. coli* host was cultured, and the expression of the FIM-1 protein was induced.

## Purification of the FIM-1 Protein

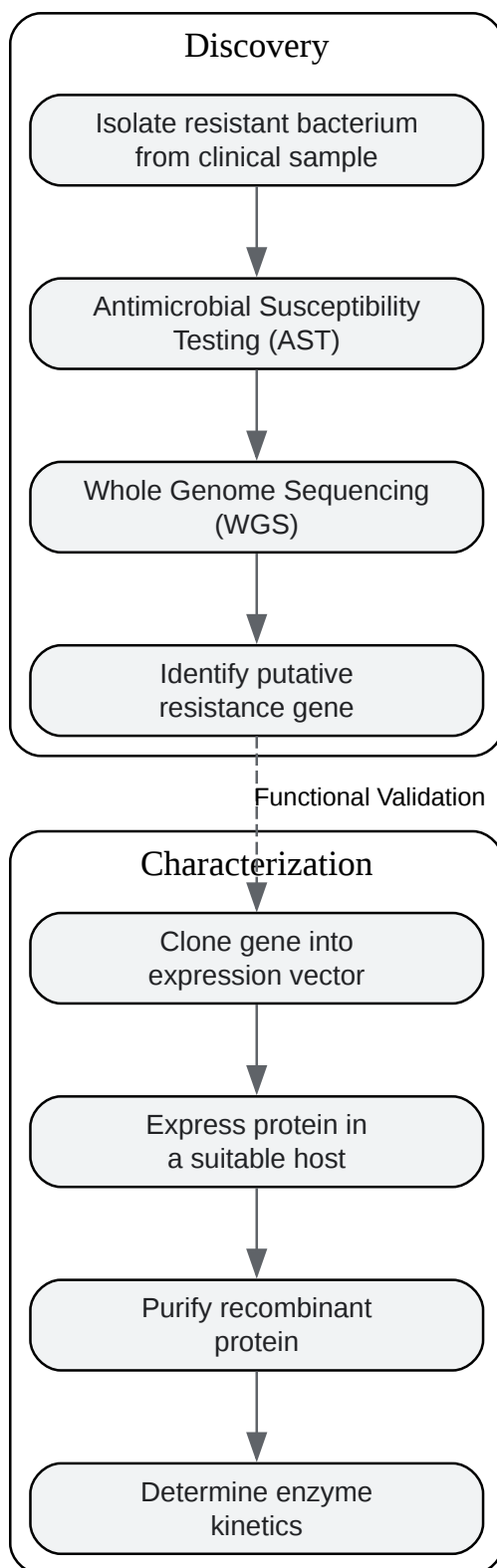
- Cell Lysis: The E. coli cells were broken open to release the FIM-1 protein.
- Chromatography: The FIM-1 protein was separated from other cellular components using anion-exchange chromatography to obtain a pure sample.[3]

## Determination of Kinetic Parameters

- Enzyme Assays: The activity of the purified FIM-1 enzyme was measured by observing the rate at which it hydrolyzed different  $\beta$ -lactam antibiotics using a spectrophotometer.
- Kinetic Analysis: The Michaelis-Menten constant ( $K_m$ ) and the catalytic rate constant ( $k_{cat}$ ) were calculated from the enzyme assay data to quantify the enzyme's affinity for its substrates and its catalytic efficiency.

## Workflow for Identification and Characterization of Novel Resistance Enzymes

The diagram below outlines the general process for discovering and characterizing a new antibiotic resistance enzyme such as FIM-1.



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Caption: A generalized workflow for the discovery and functional characterization of a novel antibiotic resistance enzyme.

In summary, while a comparative guide on FIM-1 activity in different bacterial hosts cannot be provided at this time, the existing research on its characterization in *E. coli* offers valuable insights into its function. Future studies are needed to understand the mobility of the blaFIM-1 gene and how its expression and activity might vary in other bacterial species, which is critical for assessing its potential clinical impact.

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## References

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